Azetidin-2-ylmethanamine, also known as 2-aminomethylazetidine, is a small organic molecule with the chemical formula C4H10N2. The synthesis of Azetidin-2-ylmethanamine has been reported in various scientific publications, employing different methodologies. For example, one study describes its preparation through the reaction of 2-chloroethylamine with azetidin-2-one [].
While the specific research applications of Azetidin-2-ylmethanamine are still under investigation, its structural features suggest potential in various fields:
Azetidin-2-ylmethanamine, also known as 2-(aminomethyl)azetidine, is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure with a primary amine functional group. Its molecular formula is and it features a unique three-dimensional shape that contributes to its diverse chemical reactivity and biological activity. The azetidine ring is a saturated cyclic amine, making it distinct from other nitrogen heterocycles like pyridines or imidazoles.
Currently, there is no scientific research available on the specific mechanism of action of Azetidin-2-ylmethanamine. As it stands, its potential lies in its use as a building block for more complex molecules that could have specific biological activities.
Azetidin-2-ylmethanamine and its derivatives have garnered attention in medicinal chemistry due to their potential biological activities. They have been studied for:
The synthesis of azetidin-2-ylmethanamine can be achieved through several methods:
Azetidin-2-ylmethanamine has various applications across different fields:
Studies on the interactions of azetidin-2-ylmethanamine with biological targets are crucial for understanding its pharmacological potential. Research has shown that:
Azetidin-2-ylmethanamine shares structural similarities with other nitrogen-containing heterocycles. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Pyrrolidine | Five-membered ring | More stable than azetidine; used in pharmaceuticals |
Morpholine | Six-membered ring | Exhibits different reactivity; used as solvents |
Aziridine | Three-membered ring | Higher strain; reactive towards nucleophiles |
2-Aminopiperidine | Six-membered ring | Potentially more potent biological activity |
Azetidin-2-ylmethanamine is unique due to its smaller ring size and specific reactivity patterns that differentiate it from larger cyclic amines like piperidine and morpholine.
The Staudinger ketene-imine cycloaddition represents a foundational method for azetidine ring formation. This reaction involves the [2+2] cycloaddition of imines with ketenes generated in situ from acid chlorides and tertiary bases. For Azetidin-2-ylmethanamine, this approach has been adapted by employing N-salicylideneamines and chloroacetyl chloride, yielding 3-chloro-4-substituted azetidin-2-ones as intermediates [1] [2]. The reaction’s efficiency depends on optimized temperature and solvent conditions, typically requiring inert atmospheres to prevent side reactions.
Cyclization of 3-amino-1-propanol derivatives under acidic conditions offers another classical route. This method involves intramolecular nucleophilic attack of the amine on a proximal electrophilic carbon, forming the azetidine ring. While less common for Azetidin-2-ylmethanamine specifically, analogous protocols have been applied to simpler azetidines [4].
Azetidin-2-ylmethanamine is synthesized via the reduction of azetidin-2-one (β-lactam) precursors. Lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) selectively reduces the carbonyl group to a methylene moiety, yielding the amine. Enhanced reactivity is achieved using a LiAlH₄–AlCl₃ mixture, which generates "AlClH₂" and "AlCl₂H" species, improving yields from 60% to >85% [4]. This method is favored for its scalability and compatibility with diverse β-lactam substrates.
Cyclization of γ-chloroamines represents a third classical strategy. For example, treatment of 3-chloropropylamine derivatives with base induces intramolecular nucleophilic substitution, forming the azetidine ring. Modifications include using triethylamine as a base and dichloromethane as a solvent, achieving ring closure at 0–5°C to minimize polymerization [1].
Recent advances employ α-lithiation of azetidine precursors followed by borylation to introduce functional groups. For instance, lithiation of N-Boc-azetidine at the α-position using sec-butyllithium, followed by quenching with pinacolborane, generates boronate intermediates. Subsequent cross-coupling reactions enable the installation of the methanamine side chain [3]. This method offers precise control over stereochemistry and functionalization.
Continuous-flow systems have been adapted for Azetidin-2-ylmethanamine synthesis to enhance reproducibility and safety. A representative protocol involves pumping a solution of β-lactam and LiAlH₄ through a heated reactor (60°C, residence time: 10 min), achieving 92% conversion with minimal byproducts [2]. Flow systems also facilitate the integration of in-line purification modules, such as scavenger resins, to remove excess reductants.
Regio- and diastereoselective ring transformations of oxiranes (epoxides) provide access to 2-arylazetidines. For example, treatment of cis-2,3-epoxy alcohols with ammonia under Baldwin-compliant conditions induces ring expansion to azetidines [4]. This method’s functional group tolerance enables the incorporation of methanamine substituents via tailored epoxy precursors.
Chiral phosphoric acid catalysts enable enantioselective synthesis of Azetidin-2-ylmethanamine derivatives. In one approach, kinetic resolution during the Staudinger reaction achieves up to 98% enantiomeric excess (ee) when using (R)-BINOL-derived catalysts [2]. Asymmetric hydrogenation of enamine intermediates with Ru-BINAP complexes further enhances stereocontrol, yielding cis- and trans-azetidines with >95% ee [3].
Diastereoselective Paternò−Büchi reactions between imines and carbonyl compounds under UV light generate azetidinones with defined stereochemistry. Subsequent reduction preserves the stereochemical integrity, yielding enantiomerically enriched Azetidin-2-ylmethanamine [4].
Racemic mixtures of Azetidin-2-ylmethanamine are resolved via diastereomeric salt formation using chiral acids (e.g., tartaric acid). Alternatively, enzymatic resolution with lipases selectively acylates one enantiomer, achieving 99% ee after hydrolysis [3].
Microwave-assisted synthesis under solvent-free conditions reduces reaction times from hours to minutes. For example, irradiating Schiff bases with chloroacetyl chloride and triethylamine at 150 W for 5 min yields azetidin-2-ones, which are subsequently reduced to Azetidin-2-ylmethanamine [2]. Catalytic hydrogenation using Pd/C in ethanol replaces stoichiometric reductants, minimizing waste.
Table 1: Comparison of Synthetic Methods for Azetidin-2-ylmethanamine
Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
---|---|---|---|---|
Staudinger Cycloaddition | 70–85 | 6–12 h | Scalability | Requires anhydrous conditions |
LiAlH₄ Reduction | 85–92 | 2 h | High efficiency | Pyrophoric reagents |
Flow Chemistry | 90–95 | 10 min | Rapid, reproducible | High initial setup cost |
Microwave Synthesis | 88–94 | 5–15 min | Energy-efficient | Limited substrate scope |
The conformational behavior of azetidin-2-ylmethanamine is fundamentally governed by the inherent structural properties of the four-membered azetidine ring. Ring puckering represents the dominant conformational feature, with the azetidine ring adopting a puckered conformation characterized by a puckering angle of approximately 25-30 degrees [1] [2] [3]. This value is consistent with parent azetidine, which exhibits a puckering angle of 29.7 ± 1.4 degrees as determined by combined electron diffraction and microwave spectroscopy [4].
The carbon-nitrogen bond lengths in azetidin-2-ylmethanamine are estimated to be 1.470-1.475 Å, closely matching the experimentally determined C-N bond length of 1.473 ± 0.003 Å in azetidine [4]. Similarly, the carbon-carbon bond lengths are expected to be 1.560-1.565 Å, comparable to the 1.563 ± 0.003 Å observed in the parent compound. The C-N-C bond angle remains significantly constrained at 90-92 degrees, reflecting the geometric strain inherent to the four-membered ring system [4].
Dynamic conformational behavior is characterized by facile ring puckering with a low energy barrier of 1-3 kcal/mol [1] [3]. The four-membered azetidine ring can adopt either puckered structure depending on the backbone substituents, with the less puckered structure being favored in certain conformational contexts [1]. Ab initio calculations at the HF and density functional theory levels have demonstrated that the nitrogen lone pair orientation significantly influences the preferred conformational state [1].
Conformational analysis of azetidine-fused nucleosides has revealed that the azetidine ring can be locked in specific conformations, with pseudorotational phase angles ranging from 44.5-53.8 degrees and sugar puckering amplitudes of 29.3-32.6 degrees [5]. These findings demonstrate the conformational rigidity that can be achieved through appropriate substitution patterns.
Azetidin-2-ylmethanamine occupies a unique position within the family of nitrogen-containing heterocycles, exhibiting structural characteristics that distinguish it from both smaller and larger ring analogues. The four-membered azetidine core possesses intermediate properties between the highly strained three-membered aziridines and the more flexible five- and six-membered pyrrolidines and piperidines [6] [7].
Ring strain analysis reveals that azetidin-2-ylmethanamine retains the high ring strain of 25.2-25.4 kcal/mol characteristic of four-membered rings [6]. This strain energy is lower than aziridines (27.7 kcal/mol) but substantially higher than pyrrolidines (6.2 kcal/mol) and piperidines (0.0 kcal/mol) [6]. The elevated ring strain contributes to the unique reactivity profile of azetidine derivatives while maintaining sufficient stability for synthetic manipulation.
Basicity comparisons demonstrate remarkable consistency across the cyclic amine series. The estimated pKa of azetidin-2-ylmethanamine (11.0-11.3) closely matches those of azetidine (11.29), pyrrolidine (11.27), and piperidine (11.22) [6]. This similarity indicates that ring size has minimal impact on basicity within the four- to six-membered range, contrasting sharply with aziridine (pKa 8.04), where the extreme ring strain significantly reduces basicity [6] [7].
Nitrogen inversion barriers show systematic variation with ring size. Azetidin-2-ylmethanamine exhibits an inversion barrier of 9-12 kcal/mol, consistent with the parent azetidine [8] [9]. This barrier is significantly lower than aziridines (18-20 kcal/mol) but higher than pyrrolidines and piperidines (5-7 kcal/mol) [9]. The increased inversion barrier in smaller rings reflects the geometric constraints imposed by ring strain on the nitrogen hybridization [7] [9].
Structural flexibility varies dramatically across the series. While aziridines adopt planar conformations, azetidines exhibit moderate puckering (15-30 degrees), and larger rings display greater conformational diversity [6] [10]. The median puckering angle of 25-30 degrees for azetidin-2-ylmethanamine represents an optimal balance between ring strain relief and conformational rigidity [6].
The hydrogen bonding behavior of azetidin-2-ylmethanamine is characterized by cooperative N-H···N interactions that drive the formation of extended supramolecular structures. Crystal structure studies of related azetidine systems have revealed that molecules are linked by cooperative N-H···N hydrogen bonds with distances ranging from 2.7-3.0 Å and angles of 160-180 degrees [10] [11] [12].
Chain propagation patterns dominate the solid-state organization, with azetidine molecules forming chains along 21 screw axes [10] [11]. The hydrogen bonding networks exhibit N-H···N distances of 2.8-3.0 Å with interaction energies of 3-5 kcal/mol [10]. These cooperative hydrogen bonds result in crystallographically distinct molecules within the asymmetric unit, consistent with expectations derived from comparison with monoalcohols forming similar hydrogen-bonded motifs [10] [11].
Tetrameric hydrogen-bonded rings represent an alternative supramolecular motif observed in larger cyclic amines, formed about crystallographic inversion centers [10] [11]. These arrangements demonstrate the versatility of hydrogen bonding patterns available to nitrogen heterocycles depending on ring size and substitution.
Intermolecular C-H···O interactions provide additional stabilization in substituted azetidine derivatives. Studies of azetidin-2-one systems have identified C-H···O distances of 3.2-3.5 Å with interaction energies of 1-2 kcal/mol [13]. These weaker interactions contribute to the formation of "buckle" motifs that join molecules together and create cyclic dimers in crystal structures [13].
Bifurcated hydrogen bonds occur frequently in azetidine crystal structures, particularly in systems containing multiple hydrogen bond acceptors. These interactions exhibit distances of 2.9-3.2 Å and angles of 150-170 degrees, with energies of 2-4 kcal/mol [13]. The prevalence of bifurcated bonds reflects the geometric constraints imposed by the four-membered ring system.
Peptide-like hydrogen bonding has been observed in azetidine-based amino acid derivatives, where N-H···O interactions with distances of 2.8-3.1 Å and energies of 5-8 kcal/mol stabilize extended backbone conformations [14] [15]. These interactions are crucial for the formation of secondary structures such as the elusive 2.05-helix [15].
The dynamic behavior of azetidin-2-ylmethanamine involves two coupled motional processes: nitrogen pyramidal inversion and ring puckering. The nitrogen inversion barrier of 10-12 kcal/mol represents a moderate energy requirement that permits rapid exchange at ambient temperatures [8] [9].
Temperature-dependent NMR studies have established that the inversion process exhibits coalescence temperatures in the range of 300-350 K [8]. Dynamic proton NMR investigations of azetidine systems demonstrate that the inversion barrier decreases with increased ring strain, contrasting with the behavior observed in larger ring systems [8] [9].
Ring puckering dynamics occur with significantly lower energy barriers of 2-4 kcal/mol, enabling rapid interconversion between puckered conformations [3]. The coupling between ring puckering and nitrogen inversion creates a complex potential energy surface where both motions contribute to the overall conformational dynamics [3].
Equatorial preference for hydrogen substituents on nitrogen is strongly favored in azetidine systems. Theoretical calculations indicate that the axial isomer is unstable, with all optimization procedures converging to equatorial arrangements [2]. This preference reflects the minimization of steric interactions between the nitrogen substituent and the ring carbon atoms [2].
Solvent effects significantly influence the inversion barriers, with polar solvents stabilizing the planar transition state through enhanced solvation [1]. Studies in chloroform versus DMSO have demonstrated barrier reductions of 2-4 kcal/mol in more polar media [1].
Substituent effects at the 2-position of the azetidine ring can modulate both inversion and puckering barriers. The presence of the methanamine substituent is expected to introduce additional conformational complexity through potential intramolecular hydrogen bonding interactions between the primary amine and the ring nitrogen [14].
The lithiation chemistry of azetidine derivatives, including azetidin-2-ylmethanamine analogues, involves the formation of η³-coordinated organolithium species that exhibit unique structural and dynamic properties. Density functional theory calculations have provided compelling evidence for η³-coordination modes in diastereomeric lithiated azetidines, contrasting with the behavior of smaller aziridine analogues.
N-alkyl-2-oxazolinylazetidines undergo exclusive α-lithiation to form lithiated intermediates that are chemically stable but configurationally labile. The resulting η³-coordinated species exhibit rapid stereochemical equilibration under typical reaction conditions, leading to stereoconvergence toward thermodynamically stable conformers.
Coordination geometry in these lithiated intermediates involves simultaneous interaction of the lithium center with the nitrogen lone pair, the α-carbon, and adjacent C-H bonds. This multipoint coordination provides enhanced stability compared to simple contact ion pairs but allows for facile configurational inversion at the metalated carbon center.
Stereoselectivity outcomes in electrophilic trapping reactions achieve enantiomeric ratios >95:5 and diastereomeric ratios >85:15, despite the configurational lability of the lithiated intermediates. This remarkable selectivity arises from the dynamic equilibration to thermodynamically favored diastereomers prior to electrophilic capture.
Base selection significantly influences the coordination behavior and reactivity. n-Hexyllithium has emerged as a preferred base, providing enhanced safety compared to n-butyllithium while maintaining high efficiency for ortho-directed lithiation. The use of TMEDA as a co-ligand accelerates the lithiation process, suggesting a role for the azetidine nitrogen in base deaggregation.
Comparison with aziridine systems reveals fundamental differences in lithiated intermediate stability. While aziridine-derived organolithiums maintain configurational stability, the larger ring size of azetidines permits greater conformational flexibility that facilitates rapid epimerization. This difference has been attributed to the reduced ring strain in four-membered systems compared to three-membered analogues.
Complex induced proximity effects (CIPE) play a crucial role in determining regioselectivity in azetidine lithiation reactions. The coordinating ability of the azetidine nitrogen enables chelation-controlled deprotonation at proximal sites, leading to exclusive ortho-lithiation in aromatic systems rather than benzylic metalation.